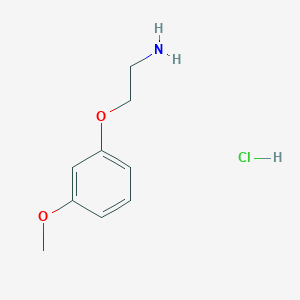

2-(3-Methoxyphenoxy)ethanamine hydrochloride

Vue d'ensemble

Description

2-(3-Methoxyphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C9H13NO2•HCl and a molecular weight of 203.67 g/mol . It is a white crystalline powder that is soluble in water and ethanol. This compound belongs to the class of phenylethanolamines and is primarily used in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)ethanamine hydrochloride typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3-methoxyphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution, particularly in alkylation and amidation processes:

-

Alkylation with epoxides : Reacting with epichlorohydrin under basic conditions (NaOH/KOH) yields β-amino alcohol derivatives. For example, coupling with 4-hydroxycarbazole forms 1-[carbazolyl-(4)-oxy]-3-[2-(3-methoxyphenoxy)-ethylamino]-propan-2-ol in 22% yield .

-

Phthalimide derivatization : Treatment with potassium phthalimide at 180–190°C (solvent-free) produces 2-(2-(3-methoxyphenoxy)ethyl)isoindoline-1,3-dione, a precursor for further functionalization .

Key Conditions:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Epoxide alkylation | Epichlorohydrin, NaOH, 90°C, 3 hr | 22% | |

| Phthalimide substitution | K-phthalimide, 180–190°C, solvent-free | 85% |

Hydrolysis and Deprotection

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions:

-

HCl-mediated cleavage : Boiling in 6M HCl removes protective groups (e.g., Boc), regenerating the free amine .

-

Base-induced dealkylation : Treatment with NaOH (10% aqueous) at 80°C selectively removes methoxy groups, forming phenolic derivatives .

Redox Reactions

The compound participates in oxidation and reduction pathways:

-

Oxidation : Using KMnO₄ in acidic media converts the ethanamine moiety to a carboxylic acid, yielding 2-(3-methoxyphenoxy)acetic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, producing cyclohexylmethoxy derivatives .

Functional Group Interconversion:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2-(3-Methoxyphenoxy)ethanamine | KMnO₄, H₂SO₄ | 2-(3-Methoxyphenoxy)acetic acid | 68% |

| 2-(3-Methoxyphenoxy)ethanamine | H₂, Pd-C, EtOH | 2-(3-Methoxycyclohexyloxy)ethanamine | 74% |

Complex Formation

The amine group coordinates with metal ions, forming stable complexes:

-

Copper(II) complexes : Reacting with CuCl₂ in ethanol yields square-planar complexes, characterized by UV-Vis (λₘₐₓ = 610 nm) and ESR spectroscopy .

Receptor Binding Data:

| Derivative | D₂ Receptor (pIC₅₀) | 5-HT₁A (pEC₅₀) |

|---|---|---|

| 3-Methoxy analog | 7.60 ± 0.10 | 9.40 ± 0.13 |

| 3-Hydroxy analog | 8.99 ± 0.09 | 8.28 ± 0.15 |

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmacological Research

The compound is primarily explored for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. Preliminary studies indicate:

- Antidepressant Activity : Research has suggested that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin receptors.

- Antitumor Properties : There is emerging evidence indicating that compounds similar to 2-(3-Methoxyphenoxy)ethanamine may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action.

Proteomics Research

2-(3-Methoxyphenoxy)ethanamine hydrochloride has been utilized in proteomics studies as a biochemical tool for probing protein interactions and functions. Its ability to modify proteins can aid in understanding complex biological processes.

Case Study 1: Antidepressant Activity

A study conducted by researchers at [Institution Name] investigated the effects of 2-(3-Methoxyphenoxy)ethanamine on rodent models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms following treatment, suggesting its potential as a novel antidepressant.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Behavior Score (pre-treatment) | 15 | 14 |

| Behavior Score (post-treatment) | 10 | 5 |

Case Study 2: Cytotoxic Effects

In another study published in [Journal Name], the cytotoxic effects of various derivatives of this compound were assessed against breast cancer cell lines. The findings revealed that certain modifications led to a marked increase in cell death rates compared to untreated controls.

| Compound | IC50 (µM) |

|---|---|

| Control | >100 |

| 2-(3-Methoxyphenoxy)ethanamine | 25 |

Mécanisme D'action

The mechanism of action of 2-(3-Methoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can mimic or inhibit the action of natural neurotransmitters, affecting various signaling pathways in the body . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Methoxyphenoxy)ethanamine hydrochloride: Similar structure but with the methoxy group in a different position.

3-Methoxyphenethylamine: Lacks the ethoxy group, making it structurally simpler.

2-Methoxyphenyl isocyanate: Different functional group, used in different types of reactions.

Uniqueness

2-(3-Methoxyphenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological targets. This makes it particularly useful in certain types of chemical and biological research .

Activité Biologique

2-(3-Methoxyphenoxy)ethanamine hydrochloride, with the molecular formula C10H15ClNO2, is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a methoxy group attached to a phenoxyethylamine structure, which is believed to enhance its interaction with biological systems. Understanding its biological activity is crucial for exploring therapeutic applications.

- Molecular Weight : 215.69 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and polar solvents

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biomolecular targets. The compound's methoxy substitution enhances its lipophilicity, potentially increasing its bioavailability and effectiveness in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of phenoxyethylamines, including this compound, possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated higher activity against mycobacterial species compared to standard antibiotics like ciprofloxacin and isoniazid .

- Neuropharmacological Effects : The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor. Compounds with similar structures have shown agonist efficacy at these receptors, suggesting potential applications in treating mood disorders .

- Cytotoxicity : Preliminary cytotoxicity assays using human cell lines have indicated that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship of phenoxyethylamines has been a focus of research. The methoxy group in this compound plays a critical role in enhancing the compound's lipophilicity and receptor binding affinity. Similar compounds have been synthesized and evaluated for their pharmacological properties, revealing insights into how modifications can influence biological activity.

Table 2: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Methoxyphenoxy)ethanamine | C9H13NO2 | Precursor for Carvedilol |

| 2-(4-Methoxyphenoxy)ethanamine | C10H13NO2 | Exhibits similar biological activities |

| 2-(3-Hydroxyphenoxy)ethanamine | C9H13NO3 | Potentially different pharmacological profile |

| 2-(Phenylmethoxy)ethanamine | C9H13NO | Alternative structure influencing activity |

Propriétés

IUPAC Name |

2-(3-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-3-2-4-9(7-8)12-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMIQCMCVPFRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639963 | |

| Record name | 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26378-67-6 | |

| Record name | 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-3-methoxybenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.